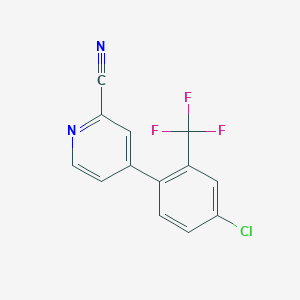

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile

説明

特性

IUPAC Name |

4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2/c14-9-1-2-11(12(6-9)13(15,16)17)8-3-4-19-10(5-8)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTXZWKGRKCQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Initial Chlorination

A practical industrial method starts from 3,4-dimethylchlorobenzene , which undergoes chlorination to form 3,4-bis(dichloromethyl)chlorobenzene . This step is carefully controlled to achieve high purity (>98%) and a yield of approximately 63%. The reaction is conducted in a reflux tower reactor at elevated temperatures (~120°C), followed by ethanol crystallization and purification.

Conversion to Trifluoromethyl Derivatives

The dichloromethyl groups are converted to trifluoromethyl groups by reaction with hydrogen fluoride (HF) in the presence of catalysts such as antimony trichloride or pentachloride under high-pressure conditions (~110°C, 0.1–0.5 MPa). This fluorination step yields 3-trifluoromethyl-4-dichloromethyl chlorobenzene with purity up to 99% and yields of 83–90% depending on the catalyst used.

| Catalyst Used | Reaction Temp (°C) | Pressure (MPa) | Product Purity (%) | Yield (%) |

|---|---|---|---|---|

| Antimony trichloride | 110 | Atmospheric | 99 | 90 |

| Antimony pentachloride | 110 | 0.1–0.5 | 99 | 83 |

Formation of 4-Chloro-2-Trifluoromethylbenzaldehyde

The trifluoromethyl chlorobenzene intermediate is then converted to the corresponding benzaldehyde derivative by hydrolysis in the presence of Lewis acids such as zinc chloride or ferric trichloride at ~120°C. This step achieves yields of 88–93% with product purity around 95%.

Synthesis of 4-Chloro-2-Trifluoromethylbenzoyl Chloride

The aldehyde is chlorinated using azobisisobutyronitrile (AIBN) as an initiator and chlorine gas at 90–95°C to form the benzoyl chloride derivative. This reaction yields the acid chloride intermediate with a yield of approximately 92% and minimal by-product formation (about 2% benzoic anhydride).

Synthesis of 2-Chloro-4-(Trifluoromethyl)pyridine

The pyridine ring bearing a chlorine and trifluoromethyl substituent is synthesized via a multi-step process starting from vinyl n-butyl ether and trifluoroacetic anhydride, generating key enone intermediates under acid-binding conditions. This method is notable for mild reaction conditions, stable intermediates, and high yields, making it suitable for large-scale production.

Coupling to Form 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile

The final assembly involves coupling the chlorotrifluoromethylphenyl intermediate with a pyridine-2-carbonitrile moiety. While specific coupling conditions are proprietary or less frequently published, typical methods include palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under carefully optimized conditions to maintain the integrity of the trifluoromethyl and chloro substituents.

Summary Table of Key Steps and Yields

| Step Description | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination of 3,4-dimethylchlorobenzene | Cl2, reflux, ethanol crystallization | 120°C, reflux, ethanol | 63 | 98 |

| Fluorination to trifluoromethyl derivative | HF, SbCl3 or SbCl5, high pressure | 110°C, 0.1–0.5 MPa | 83–90 | 99 |

| Hydrolysis to benzaldehyde | ZnCl2 or FeCl3, water addition | 120°C | 88–93 | 95 |

| Chlorination to benzoyl chloride | AIBN, Cl2 | 90–95°C | 92 | - |

| Synthesis of 2-chloro-4-(trifluoromethyl)pyridine | Vinyl n-butyl ether, trifluoroacetic anhydride | Mild acid-binding conditions | High | Stable intermediates |

Research Findings and Practical Considerations

- The avoidance of hazardous nitration and Grignard reactions in these routes improves safety and industrial scalability.

- The use of HF fluorination with antimony catalysts is efficient but requires careful handling and gas recovery systems to minimize environmental impact.

- The pyridine ring synthesis via vinyl ether intermediates offers a mild and high-yielding approach suitable for scale-up.

- Coupling reactions to form the final compound require optimization to prevent dehalogenation or decomposition of sensitive trifluoromethyl groups.

- Spectroscopic analyses (NMR, IR) confirm the structural integrity of intermediates and final products, ensuring high purity for research and application purposes.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often requiring a strong base.

Major Products Formed:

Oxidation: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carboxylic acid.

Reduction: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal and chemical stability.

作用機序

The mechanism by which 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, the compound may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group enhances binding affinity and metabolic stability, while the pyridine ring provides a scaffold for further functionalization.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-(2-trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile, highlighting differences in substituents and their implications:

Notes:

- Topiroxostat : Replaces the phenyl group with a triazole-pyridine moiety, enabling covalent interaction with xanthine oxidase’s molybdenum center. Its hybrid inhibition (competitive + covalent) contrasts with the purely competitive inhibition expected for the target compound due to steric hindrance from the bulky CF₃/Cl-phenyl group .

- Sulfanyl-substituted analogs : The 2-(4-methylphenyl)sulfanyl group in introduces a sulfur atom, improving redox activity and metal-binding capacity, which is absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity: The trifluoromethyl and chlorine substituents in the target compound likely result in higher LogP (~4.2 predicted) compared to Topiroxostat (LogP ~2.8) and thienopyridine derivatives (LogP ~3.65). This enhances membrane permeability but may reduce aqueous solubility .

- Metabolic Stability : The CF₃ group in the target compound resists oxidative metabolism, whereas Topiroxostat undergoes N-glucuronidation and N-glucosidation due to its triazole moiety .

- Synthetic Accessibility : Introducing the 2-CF₃-4-Cl-phenyl group requires multi-step halogenation/trifluoromethylation, whereas triazole-linked analogs (e.g., Topiroxostat) are synthesized via cycloaddition reactions .

生物活性

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile, with the chemical formula CHClFN and CAS number 1219454-54-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl and chlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these substituents enhances lipophilicity and may influence the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyridine compounds can exhibit antimicrobial properties against several bacterial strains. While specific data on this compound's Minimum Inhibitory Concentration (MIC) against various pathogens is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound's structural analogs have been investigated for their anticancer potential. For instance, studies on similar pyridine derivatives have reported inhibition of cancer cell proliferation in vitro. The presence of halogen substituents has been associated with enhanced cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study tested various pyridine derivatives against microbial strains such as E. coli and S. aureus. Although specific results for 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile were not detailed, related compounds showed significant inhibition zones, suggesting potential for further exploration in this area .

- Cytotoxicity Assays : In a comparative study involving pyridothienopyrimidinone derivatives, compounds structurally similar to 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile exhibited IC values ranging from 1.18 to 8.83 μM against various cancer cell lines. This suggests that the trifluoromethyl and chlorophenyl groups may enhance the cytotoxic effects of such compounds .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For instance, studies indicate that certain pyridine derivatives can inhibit Pim-1 kinase activity, which is implicated in tumorigenesis .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。